2-(difluoromethyl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(difluoromethyl)-1,3-benzoxazol-5-amine is an organic compound that features a benzoxazole ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-1,3-benzoxazol-5-amine typically involves the introduction of the difluoromethyl group onto a benzoxazole precursor. One common method is the difluoromethylation of benzoxazole derivatives using difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(difluoromethyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-1,3-benzoxazol-5-amine
- 2-(methyl)-1,3-benzoxazol-5-amine
- 2-(chloromethyl)-1,3-benzoxazol-5-amine
Uniqueness
2-(difluoromethyl)-1,3-benzoxazol-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen-bonding ability. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Properties
CAS No. |
1039961-21-1 |
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Molecular Formula |
C8H6F2N2O |
Molecular Weight |
184.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H,11H2 |
InChI Key |
VJGJATZIZXZSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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